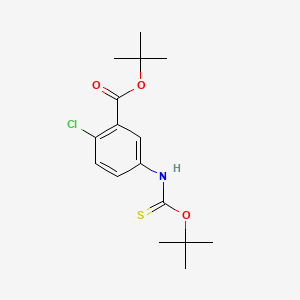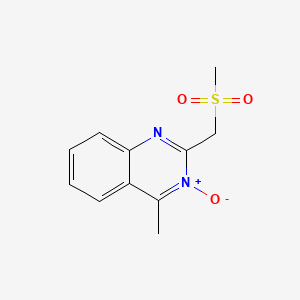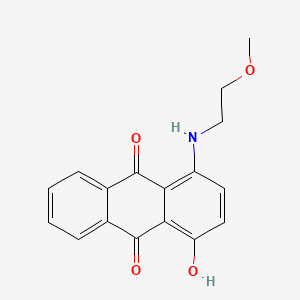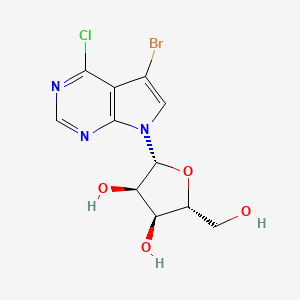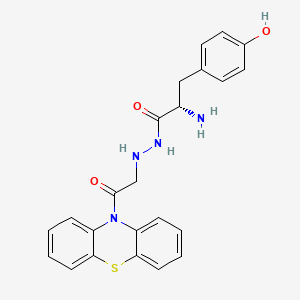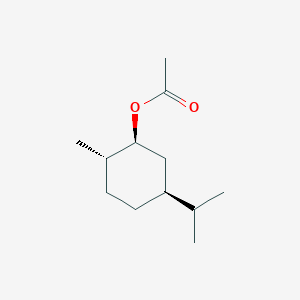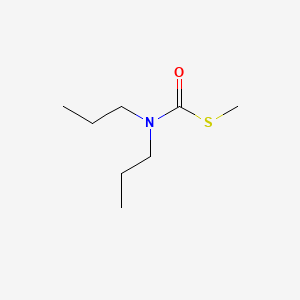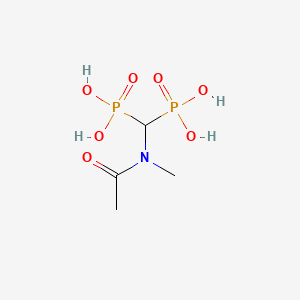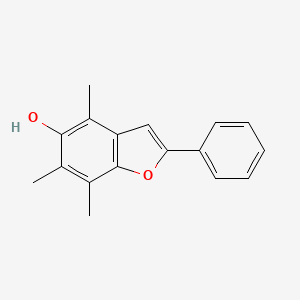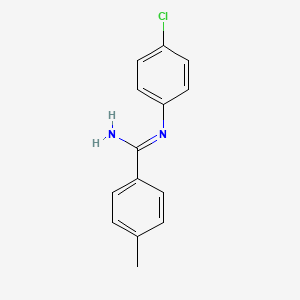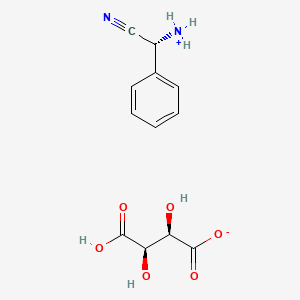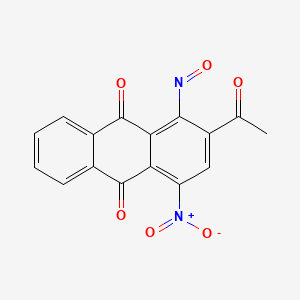
2-Acetyl-4-nitro-1-nitrosoanthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-4-nitro-1-nitrosoanthraquinone is an organic compound with the molecular formula C16H8N2O6 and a molecular weight of 324.24 g/mol . This compound is part of the anthraquinone family, known for its diverse applications in dyes, pigments, and pharmaceuticals . The structure of this compound includes an anthraquinone core substituted with acetyl, nitro, and nitroso groups, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 2-Acetyl-4-nitro-1-nitrosoanthraquinone typically involves multi-step organic reactions. One common method starts with the nitration of anthracene to form 9-nitroanthracene . This intermediate is then subjected to further nitration and acetylation reactions under controlled conditions to yield the final product . Industrial production methods often involve the use of glacial acetic acid and concentrated nitric acid as reagents, with reaction temperatures carefully maintained to ensure high yield and purity .
Chemical Reactions Analysis
2-Acetyl-4-nitro-1-nitrosoanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions typically convert the nitro group to an amino group, resulting in the formation of aminoanthraquinone derivatives.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Acetyl-4-nitro-1-nitrosoanthraquinone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Acetyl-4-nitro-1-nitrosoanthraquinone involves its interaction with cellular proteins and enzymes. The nitro and nitroso groups can participate in redox reactions, affecting cellular oxidative stress pathways . Additionally, the compound can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in its potential anticancer activity .
Comparison with Similar Compounds
2-Acetyl-4-nitro-1-nitrosoanthraquinone is unique due to its specific substitution pattern on the anthraquinone core. Similar compounds include:
1,4-Diaminoanthraquinone: Known for its use in dye synthesis and biological studies.
2-Methyl-1,4-naphthoquinone: Used in the synthesis of vitamin K analogs.
9,10-Anthraquinone: A parent compound for many derivatives used in various industrial applications.
These compounds share the anthraquinone core but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
CAS No. |
94199-58-3 |
|---|---|
Molecular Formula |
C16H8N2O6 |
Molecular Weight |
324.24 g/mol |
IUPAC Name |
2-acetyl-4-nitro-1-nitrosoanthracene-9,10-dione |
InChI |
InChI=1S/C16H8N2O6/c1-7(19)10-6-11(18(23)24)12-13(14(10)17-22)16(21)9-5-3-2-4-8(9)15(12)20/h2-6H,1H3 |
InChI Key |
CSJUKGNLUWPQDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C2C(=C1N=O)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


